4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one
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Overview
Description
4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one is a compound that combines the structural features of imidazole and chromenone Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while chromenone is a benzopyrone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one typically involves the condensation of an imidazole derivative with a chromenone precursor. One common method is the reaction of 6,7-dimethyl-2H-chromen-2-one with 1H-imidazole-1-methanol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The chromenone moiety can be reduced to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydrochromenone derivatives.
Substitution: Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of functional materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The imidazole ring can coordinate with metal ions, affecting metalloproteins’ function, while the chromenone moiety can participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one: Unique due to the presence of both imidazole and chromenone moieties.
4-(1H-imidazol-1-ylmethyl)-2H-chromen-2-one: Lacks the methyl groups at positions 6 and 7.
6,7-dimethyl-2H-chromen-2-one: Lacks the imidazole moiety.
1H-imidazole-1-methanol: Lacks the chromenone moiety.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both imidazole and chromenone moieties allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-6,7-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-5-13-12(8-17-4-3-16-9-17)7-15(18)19-14(13)6-11(10)2/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPFRGSCSFYTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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